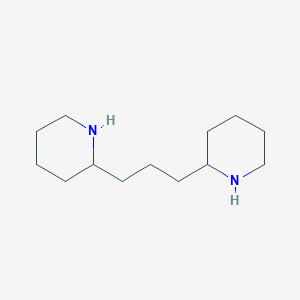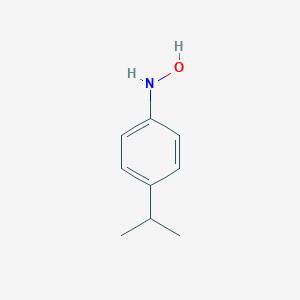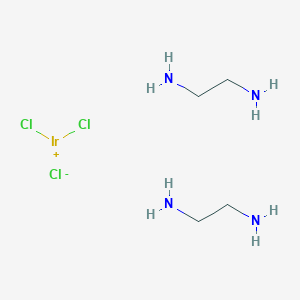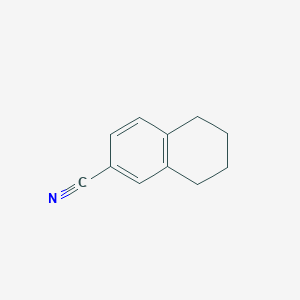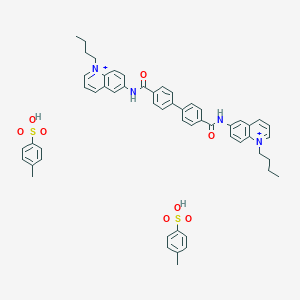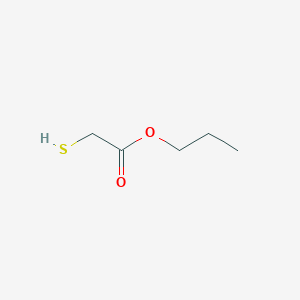![molecular formula C19H19NO2 B096890 (R)-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol CAS No. 18426-17-0](/img/structure/B96890.png)
(R)-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
Overview
Description
“®-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol” is also known as Apomorphine . It is a type of aporphine having activity as a non-selective dopamine agonist which activates both D2-like and, to a much lesser extent, D1-like receptors . It also acts as an antagonist of 5-HT2 and α-adrenergic receptors with high affinity .
Synthesis Analysis
The synthesis of quinoline derivatives, such as Apomorphine, involves several methods. One of the common methods is the Friedländer Synthesis . Other methods involve iron-catalyzed cross-coupling reactions with alkyl Grignard reagents , and the use of copper catalysis and activation by lithium fluoride or magnesium chloride . A convenient and eco-friendly nickel-catalyzed synthesis of quinoline via double dehydrogenative coupling starting from 2-aminobenzyl alcohol/1-phenylethanol and diamine/diol has also been reported .Molecular Structure Analysis
The molecular structure of Apomorphine shares a structural motif similar to dopamine, which is thought to confer its dopamine agonist (DA) properties . The highly lipophilic structure allows Apomorphine to cross cell membranes rapidly .Chemical Reactions Analysis
Quinoline derivatives, such as Apomorphine, can undergo several chemical reactions. These include iron-catalyzed cross-coupling reactions with alkyl Grignard reagents , and the use of copper catalysis and activation by lithium fluoride or magnesium chloride for the transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles .Physical And Chemical Properties Analysis
Apomorphine is a non-ergoline dopamine D2 agonist . It has a molecular weight of 267.32 g/mol . The highly lipophilic structure allows Apomorphine to cross cell membranes rapidly .Scientific Research Applications
Structural and Spectral Analysis : A study explored oxazine- and oxazole-fused derivatives of boldine, a compound structurally related to (R)-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol. These novel heterocycles were synthesized and structurally confirmed using one- and two-dimensional NMR techniques, highlighting their potential in chemical analysis and structural identification (Sobarzo-Sánchez et al., 2001).
Surface Enhanced Raman Scattering Studies : The antioxidant alkaloid boldine, which shares structural similarities with (R)-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol, was studied using surface enhanced Raman scattering (SERS) with prismatic silver nanoparticles. This research highlights the potential application of such compounds in advanced spectroscopic studies and material science (Herrera et al., 2014).
Molecular Structure Analysis : An investigation into boldine's molecular structure provides insights into the non-planarity of its biphenyl system, offering valuable information for research in structural chemistry and molecular design (Asencio et al., 1996).
Catalytic Synthesis of Heterocycles : A study focused on the palladium-catalysed synthesis of dibenzo[de,g]quinolines, which are structurally related to (R)-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol. This research offers insights into novel approaches to the synthesis of aporphine-related heterocycles, useful in organic chemistry and drug synthesis (Gies et al., 1999).
Development of Novel Compounds : Another study involved the synthesis of quinoline-functionalized palladium N-heterocyclic carbene complexes. This research indicates potential applications in the field of medicinal chemistry and catalysis (Peng et al., 2008).
Synthesis of Bioactive Compounds : A study on the synthesis of aporphine analogues evaluated their potential as antiplatelet and antioxidant agents. This indicates the relevance of structurally similar compounds in the development of new pharmaceuticals (Sharma et al., 2018).
Multicomponent Synthesis : Research on the one-pot multicomponent synthesis of 5,6-dihydro-benzo[h]quinoline derivatives showcases the versatility of similar compounds in chemical synthesis and potential pharmaceutical applications (Almutairi et al., 2009).
Mechanism of Action
Safety and Hazards
Apomorphine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, harmful in contact with skin, and may cause an allergic skin reaction . It is also harmful if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
properties
IUPAC Name |
(6aR)-6-prop-2-enyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h2-7,15,21-22H,1,8-11H2/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXUKNQDDPKEIF-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1477-58-3 (hydrochloride) | |
| Record name | 10,11-Dihydroxy-N-allylnoraporphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018426170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90939810 | |
| Record name | 6-(Prop-2-en-1-yl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |
CAS RN |
18426-17-0 | |
| Record name | 10,11-Dihydroxy-N-allylnoraporphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018426170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Prop-2-en-1-yl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




